molecular formula C15H15N5O3 B11161381 N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide

Cat. No.: B11161381
M. Wt: 313.31 g/mol
InChI Key: OUTZWMNWZLRFDS-UHFFFAOYSA-N
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Description

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an isoxazole ring and a benzotriazinone moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzotriazinone Moiety: This step involves the cyclization of suitable precursors, often under oxidative conditions.

    Coupling of the Two Moieties: The final step involves coupling the isoxazole and benzotriazinone moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide stands out due to its unique combination of the isoxazole and benzotriazinone moieties

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C15H15N5O3/c1-10-9-13(18-23-10)16-14(21)7-4-8-20-15(22)11-5-2-3-6-12(11)17-19-20/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,18,21)

InChI Key

OUTZWMNWZLRFDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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